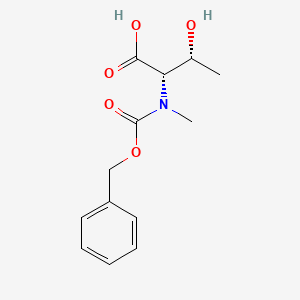

Z-N-ME-Thr-OH cha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-N-ME-Thr-OH cha” is a chemical compound with the molecular formula C13H17NO5 . It is offered for research purposes by various suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 267.28 g/mol . The IUPAC name for this compound is (2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid . The InChIKey, a unique identifier for the compound, is VTXCJGLSFIOQNL-KOLCDFICSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 267.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 .Scientific Research Applications

Nanomaterials in Biomedical Applications

Nanowire piezoelectric nanogenerators on plastic substrates demonstrate significant potential as flexible power sources for nanodevices, particularly in biomedical science and technology. These devices, capable of converting mechanical energy into electrical energy, are crucial for powering various portable, wearable, easy-to-use, and/or implantable devices that can interface with biological systems. The use of ZnO nanowire arrays grown on flexible plastic substrates represents a key advancement in developing flexible and portable electronic devices for bioengineering and medical fields (Gao et al., 2007).

Zirconia in Biomedical Materials

Research on zirconia ceramics as biomaterials highlights their advantages, such as transformation toughening mechanisms that provide excellent mechanical properties. Zirconia's application in total hip replacement (THR) ball heads and the potential for use in other medical devices showcase its significance as a ceramic biomaterial. The research focuses on precursor chemistry, forming and sintering processes, and surface finishing of components, indicating zirconia's critical role in biomedical applications (Piconi & Maccauro, 1999).

Decision-making Frameworks in Strategic Management

A novel hybrid method integrating decision sciences with balanced scorecard (BSC) approaches aims to enable efficient strategic management of organizations under limited resources. This approach combines BSC, analytic network process (ANP), and zero-one goal programming (ZOGP) to identify optimal strategic investments, demonstrating the application of advanced decision-making frameworks in strategic management (Wudhikarn, 2016).

Zinc Oxide Nanoparticles in Drug Delivery and Antimicrobial Activities

Zinc oxide (ZnO) nanoparticles are explored for their anticancer and antimicrobial activities, attributed to their ability to generate reactive oxygen species (ROS) and induce apoptosis. Their role as drug carriers for loading and transporting drugs to target sites presents a promising avenue for reducing toxicity and achieving amplified synergistic effects in biomedical applications (Mishra et al., 2017).

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9(15)11(12(16)17)14(2)13(18)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,16,17)/t9-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXCJGLSFIOQNL-KOLCDFICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

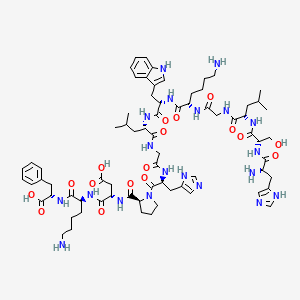

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)